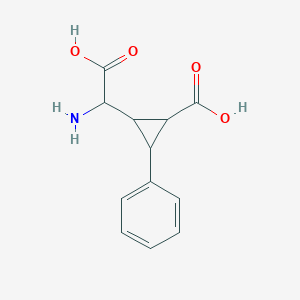

2-(2-Carboxy-3-phenylcyclopropyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-[amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17) |

InChI Key |

IFLWVSHRWAIVQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N |

Synonyms |

2-(2'-carboxy-3'-phenylcyclopropyl)glycine PCCG IV PCCG-13 PCCG-2 UPF 583 UPF-583 |

Origin of Product |

United States |

Contextualization Within Excitatory Amino Acid Receptor Ligand Development

The development of ligands for excitatory amino acid (EAA) receptors is a cornerstone of neuroscience research, aiming to dissect the roles of various receptor subtypes in physiological and pathological processes. PCCG represents a sophisticated class of compounds designed to interact with these receptors, which are broadly categorized into ionotropic glutamate (B1630785) receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

The unique, conformationally restricted cyclopropane (B1198618) scaffold of PCCG and its derivatives allows for the systematic exploration of the spatial requirements for ligand binding at different glutamate receptors. Researchers have synthesized and evaluated a complete stereolibrary of sixteen stereoisomers of PCCG, revealing a remarkable diversity in their pharmacological profiles. acs.orgnih.gov This systematic approach has been instrumental in identifying isomers with high selectivity for specific receptor subtypes, a crucial attribute for a valuable research tool.

The pharmacological evaluation of the PCCG stereoisomers has demonstrated their interaction with a range of EAA receptors. nih.gov Certain isomers have shown activity at iGluRs, such as the kainate and NMDA receptors. nih.gov However, the most significant contributions of PCCG have been in the study of mGluRs, a family of G-protein coupled receptors that modulate synaptic transmission.

Specifically, the isomer (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-4) was identified as a potent and selective antagonist of group II mGluRs, particularly the mGluR2 subtype. acs.orgnih.gov This discovery provided neuroscientists with a novel tool to investigate the functions of these autoreceptors, which play a critical role in regulating glutamate release. nih.gov Another noteworthy isomer, (2R,1'S,2'R,3'S)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-13), was found to be the first potent and selective competitive antagonist of the then-novel class of metabotropic glutamate receptors coupled to phospholipase D (PLD). acs.orgacs.orgnih.gov

The development and characterization of the PCCG stereoisomers have thus provided a fine-tuned set of molecular probes that have helped to elucidate the distinct physiological roles of various glutamate receptor subtypes.

Historical Perspective on Its Discovery and Early Characterization

Stereoisomeric Forms and Their Significance in Biological Activity

The structure of this compound allows for a total of sixteen stereoisomers. acs.orgacs.orgnih.gov The biological activity of these isomers varies significantly, underscoring the importance of stereochemistry in drug design. nih.gov The diverse pharmacological profiles of the PCCG stereolibrary highlight their potential as selective ligands for different excitatory amino acid receptors. acs.orgnih.gov

Among the sixteen stereoisomers, PCCG-4 and PCCG-13 have been subjects of particular interest due to their distinct and selective biological activities.

(2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-IV/PCCG-4) has been identified as a novel and selective antagonist for group II metabotropic glutamate receptors (mGluR2). acs.orgnih.gov It has been shown to antagonize the effects of glutamate with an IC50 of 8 μM in cells expressing mGluR2. acs.orgnih.gov Notably, PCCG-4 is ineffective at mGluR1 and acts as a weak agonist at mGluR4, demonstrating its selectivity. acs.orgnih.gov

(2R,1'S,2'R,3'S)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-13) is distinguished as the first potent and selective competitive antagonist for the class of metabotropic glutamate receptors coupled to phospholipase D (PLD). acs.org Its unique stereochemistry contributes to this specific pharmacological profile, making it a valuable tool for studying the roles of these receptors. acs.org

Other stereoisomers also exhibit notable activities. For instance, PCCG-2 and PCCG-3 interact with kainate receptors, while others like PCCG-5, PCCG-10, and PCCG-12 are potent inhibitors of the Ca2+/Cl--dependent glutamate transport system. acs.orgnih.gov

Table 1: Biological Activity of Selected 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG) Stereoisomers

| Compound | Stereochemistry | Biological Activity |

| PCCG-4 | (2S,1'S,2'S,3'R) | Selective mGluR2 antagonist (IC50 = 8 μM). acs.orgnih.gov |

| PCCG-13 | (2R,1'S,2'R,3'S) | Potent and selective competitive antagonist for PLD-coupled mGlu receptors. acs.org |

| PCCG-2 | (2S,1'R,2'S,3'R) | Displaced labeled kainate at low micromolar concentration; Group III mGluRs selective ligand (mGluR4/mGluR6 agonist). acs.orgnih.govnih.gov |

| PCCG-3 | Not Specified | Displaced labeled kainate at low micromolar concentration. acs.orgnih.gov |

| PCCG-9 | Not Specified | Weakly interacted with the NMDA site. acs.orgnih.gov |

| PCCG-11 | Not Specified | Weakly interacted with the NMDA site. acs.orgnih.gov |

| PCCG-5 | Not Specified | Potent inhibitors of Ca2+/Cl--dependent glutamate transport system. acs.orgnih.gov |

| PCCG-10 | Not Specified | Potent inhibitors of Ca2+/Cl--dependent glutamate transport system. acs.orgnih.gov |

| PCCG-12 | Not Specified | Potent inhibitors of Ca2+/Cl--dependent glutamate transport system. acs.orgnih.gov |

Enantiodivergent Synthetic Protocols

To explore the full pharmacological potential of the PCCG stereoisomers, the development of synthetic routes to access all possible forms is crucial.

A successful strategy for producing the complete library of sixteen stereoisomers involves an enantiodivergent synthetic protocol. acs.orgacs.orgnih.gov This approach starts from racemic aldehydes and utilizes a chiral auxiliary to guide the stereochemical outcome of the reaction. acs.org This method allows for the systematic preparation of all possible stereoisomers for comprehensive pharmacological evaluation. acs.orgacs.orgnih.gov

The enantiodivergent synthesis of PCCGs relies on several key intermediates and methods. The synthesis begins with four racemic aldehydes. acs.orgacs.orgnih.gov A significant advance is the use of a diastereoselective Strecker synthesis. acs.org In this reaction, the racemic aldehyde is reacted with a chiral auxiliary, such as (S)-α-phenylglycinol, followed by treatment with trimethylsilyl (B98337) cyanide (TMSCN). acs.org This process generates a mixture of α-amino nitriles that can be separated, leading to the desired stereoisomers after hydrolysis. acs.org The choice of chiral auxiliary, for instance (R)- or (S)-α-phenylglycinol, influences the chirality of the newly formed asymmetric center. acs.org

Table 2: Key Synthetic Intermediates for PCCG Synthesis

| Intermediate | Description | Role in Synthesis |

| Racemic aldehydes (12-15) | Phenyl-substituted cyclopropyl (B3062369) aldehydes. | Starting materials for the enantiodivergent synthesis of all 16 PCCG stereoisomers. acs.orgacs.orgnih.gov |

| Chiral α-phenylglycinol | Chiral auxiliary. | Induces chirality in the Strecker synthesis to separate diastereomers. acs.org |

| α-amino nitriles | Intermediates from Strecker synthesis. | Precursors to the final amino acid after hydrolysis. acs.org |

| Chiral aldehyde (+)-14 | Enantiopure cyclopropyl aldehyde. | Used in asymmetric synthesis to obtain specific stereoisomers of α-amino nitriles. acs.org |

Asymmetric Synthesis Approaches

To overcome the need for separating a complex mixture of diastereomers, asymmetric synthesis approaches that directly produce enantiomerically pure compounds are highly desirable.

A key strategy in the asymmetric synthesis of specific PCCG stereoisomers is the development of enantiopure precursors. acs.org For example, the synthesis of the chiral aldehyde (+)-14, which is (1R,2R,3R)-1-(4-morpholinylcarbonyl)-2-formyl-3-phenylcyclopropane, allows for a more controlled diastereoselective Strecker synthesis. acs.org Using this chiral aldehyde with an appropriate chiral auxiliary, such as (R)-α-phenylglycinol, leads to the formation of a more limited and predictable set of α-amino nitrile diastereomers. acs.org This targeted approach was instrumental in the asymmetric synthesis of PCCG-13. acs.org

Compound Names

Pharmacological Profile and Receptor Interactions

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulatory Actions

LY341495 is primarily characterized by its antagonist effects on Group II mGluRs, which include the mGluR2 and mGluR3 subtypes. nih.govnih.gov However, its activity extends to other mGluR groups, albeit with significantly lower potency. nih.gov

LY341495 is a highly potent and selective antagonist of Group II metabotropic glutamate receptors, mGluR2 and mGluR3. nih.gov This selective antagonism is a key feature of its pharmacological activity.

While LY341495 acts on both mGluR2 and mGluR3, it exhibits a differential affinity and potency for these two subtypes. Radioligand binding studies have shown that [3H]-LY341495 binds to membranes expressing human mGluR2 and mGluR3 with high affinity. nih.gov The dissociation constant (Kd) for human mGluR2 was determined to be 1.67 nM, while for human mGluR3, it was 0.75 nM, indicating a higher affinity for mGluR3. nih.gov Functional assays have reported IC50 values of 21 nM for mGluR2 and 14 nM for mGluR3, further supporting a slightly higher potency at the mGluR3 subtype. medchemexpress.com

The antagonist activity of LY341495 is not entirely restricted to Group II mGluRs. It also interacts with Group I (mGluR1a, mGluR5a) and Group III (mGluR4a, mGluR7, mGluR8) subtypes, but with substantially lower potency. nih.govmedchemexpress.com For instance, the IC50 values for mGluR1a and mGluR5a are in the micromolar range (7.8 µM and 8.2 µM, respectively), demonstrating a significantly weaker interaction compared to its effects on mGluR2 and mGluR3. medchemexpress.com

While primarily an antagonist, the interaction of LY341495 with all mGluR subtypes has been characterized. It displays the lowest potency at the mGluR4a receptor, with an IC50 value of 22 µM. nih.govmedchemexpress.com The existing literature predominantly classifies LY341495 as an antagonist across the mGluR family, with varying potencies.

Table 1: Antagonist Potency (IC50/Ki) of LY341495 at Human mGluR Subtypes

| Receptor Subtype | IC50/Ki (nM) | Receptor Group |

|---|---|---|

| mGluR2 | 21 | Group II |

| mGluR3 | 14 | Group II |

| mGluR8 | 170 | Group III |

| mGluR7 | 990 | Group III |

| mGluR1a | 7800 | Group I |

| mGluR5a | 8200 | Group I |

| mGluR4a | 22000 | Group III |

Data sourced from MedchemExpress. medchemexpress.com

Interaction with Other mGluR Subtypes (e.g., mGluR1a, mGluR4a, mGluR5)

Ligand Binding Studies

The characterization of LY341495's interaction with mGluRs has been heavily reliant on ligand binding studies, particularly those using a radiolabeled version of the compound.

Radioligand binding assays using [3H]-LY341495 have been instrumental in delineating its binding characteristics. nih.gov These studies have shown that [3H]-LY341495 binds to membranes expressing human mGluR2 and mGluR3 in a reversible and saturable manner. nih.gov In these assays, specific binding of [3H]-LY341495 at a concentration of 1 nM was greater than 90% of the total binding in cells expressing mGluR2 and mGluR3. nih.gov Conversely, at this concentration, no significant specific binding was observed in cells expressing mGluR1a, mGluR5a, mGluR4a, mGluR6, or mGluR7a. nih.gov

Table 2: Binding Affinity of [3H]-LY341495 at Human mGluR2 and mGluR3

| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) |

|---|---|---|

| mGluR2 | 1.67 ± 0.20 | 20.5 ± 5.4 |

| mGluR3 | 0.75 ± 0.43 | 32.0 ± 7.0 |

Data from Johnson et al. (1999). nih.gov

Competitive Binding Profiles

A comprehensive evaluation of the 16 stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine, referred to as PCCGs, has demonstrated a peculiar and selective pharmacological profile. nih.gov The binding and functional assays were conducted on various excitatory amino acid receptors, including metabotropic glutamate receptors (mGluR1a, mGluR2, mGluR4) and ionotropic glutamate receptors (NMDA, KA, AMPA), as well as glutamate transport systems. nih.gov

Notably, the stereoisomer (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, also known as PCCG-4, has been identified as a novel and selective antagonist for group II metabotropic glutamate receptors. nih.gov Other stereoisomers have shown interactions with different receptor types. For instance, PCCG-2 and PCCG-3 were found to displace labeled kainate at low micromolar concentrations, indicating an affinity for kainate receptors. nih.gov Furthermore, PCCG-9 and PCCG-11 exhibited weak interactions with the NMDA receptor site. nih.gov

The following table summarizes the available competitive binding and functional data for selected PCCG stereoisomers:

| Compound | Target Receptor | Effect | Potency |

| PCCG-4 | mGluR2 | Antagonist | IC50 = 8 µM |

| PCCG-4 | mGluR4 | Weak Agonist | EC50 = 156 µM |

| PCCG-4 | mGluR1a | Ineffective | - |

| PCCG-2 | Kainate Receptor | Displaces labeled kainate | Low micromolar concentration |

| PCCG-3 | Kainate Receptor | Displaces labeled kainate | Low micromolar concentration |

| PCCG-9 | NMDA Receptor | Weak interaction | - |

| PCCG-11 | NMDA Receptor | Weak interaction | - |

Downstream Signaling Pathway Modulation

The interaction of 2-(2-Carboxy-3-phenylcyclopropyl)glycine stereoisomers with metabotropic glutamate receptors leads to the modulation of various downstream signaling pathways.

Inhibition of Forskolin-Stimulated cAMP Formation

One of the key functional activities of the stereoisomer PCCG-4 is its ability to antagonize the effects of glutamate on forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation. nih.gov This effect was observed in Baby Hamster Kidney (BHK) cells expressing the mGluR2 receptor. The half-maximal inhibitory concentration (IC50) for this antagonistic activity was determined to be 8 µM. nih.gov This finding highlights PCCG-4 as a selective antagonist of the mGluR2 subtype, which is known to be negatively coupled to adenylyl cyclase. In contrast, at the mGluR4 receptor, PCCG-4 acts as a weak agonist with a half-maximal effective concentration (EC50) of 156 µM. nih.gov

Modulation of Intracellular Calcium (iCa2+) Dynamics in Neurons

There is currently no available scientific literature detailing the specific effects of this compound or its stereoisomers on the modulation of intracellular calcium (iCa2+) dynamics in neurons.

Interaction with Phospholipase D (PLD)-Coupled Metabotropic Glutamate Receptors

A specific stereoisomer of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine, namely (2R,1'S,2'R,3'S)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG-13), has been identified as a potent and selective competitive antagonist of the class of metabotropic glutamate receptors coupled to the activity of phospholipase D (PLD). This discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of this distinct class of mGlu receptors.

Interaction with Ionotropic Glutamate Receptors (iGluRs)

The interaction of this compound stereoisomers with ionotropic glutamate receptors (iGluRs), including NMDA, kainate (KA), and AMPA receptors, has been investigated to determine their selectivity profile.

Assessment of Activity at NMDA, Kainate (KA), and AMPA Receptors

Studies have shown that the stereoisomer PCCG-4 has no effect on ionotropic glutamate receptors, further underscoring its selectivity for group II metabotropic glutamate receptors. nih.gov However, other stereoisomers of this compound do exhibit interactions with iGluRs. Specifically, PCCG-2 and PCCG-3 have been shown to displace labeled kainate, indicating an affinity for kainate receptors at low micromolar concentrations. nih.gov Additionally, PCCG-9 and PCCG-11 have been observed to weakly interact with the NMDA receptor site. nih.gov No significant activity has been reported for any of the PCCG stereoisomers at AMPA receptors.

The following table summarizes the activity of selected PCCG stereoisomers at ionotropic glutamate receptors:

| Compound | iGluR Subtype | Activity |

| PCCG-4 | NMDA, KA, AMPA | No effect |

| PCCG-2 | Kainate | Displaces labeled ligand |

| PCCG-3 | Kainate | Displaces labeled ligand |

| PCCG-9 | NMDA | Weak interaction |

| PCCG-11 | NMDA | Weak interaction |

Specificity and Lack of Significant Interaction with iGluRs

Research into the receptor specificity of the sixteen stereoisomers of PCCG has demonstrated a notable lack of significant interaction with ionotropic glutamate receptors (iGluRs) for most of the isomers, particularly for the stereoisomer identified as a selective mGluR2 antagonist, PCCG-4. nih.gov This isomer has been shown to have no effect on iGluRs. nih.gov

However, some stereoisomers do exhibit weak interactions with certain iGluR subtypes. Specifically, PCCG-2 and PCCG-3 have been observed to displace labeled kainate, indicating an interaction with kainate receptors, albeit at low micromolar concentrations. nih.gov Furthermore, PCCG-9 and PCCG-11 have been found to weakly interact with the NMDA receptor site. nih.gov These findings underscore the nuanced structure-activity relationships among the PCCG stereoisomers in their engagement with iGluRs.

| Stereoisomer | iGluR Subtype Interaction | Potency |

|---|---|---|

| PCCG-4 | No effect on NMDA, KA, or AMPA receptors | N/A |

| PCCG-2 | Displaced labeled kainate | Low micromolar |

| PCCG-3 | Displaced labeled kainate | Low micromolar |

| PCCG-9 | Weakly interacted with the NMDA site | Weak |

| PCCG-11 | Weakly interacted with the NMDA site | Weak |

Influence on Glutamate Transport Systems

The influence of PCCG stereoisomers on glutamate transport systems has also been evaluated, revealing specific effects on different transporter types.

Studies on the various stereoisomers of PCCG have indicated a general lack of significant activity on sodium-dependent glutamate transport systems. nih.gov The selective mGluR2 antagonist, PCCG-4, notably demonstrated no effect on these transport systems. nih.gov This lack of interaction is a key feature of its pharmacological profile, distinguishing it from other excitatory amino acid analogues. While a broad screening of approximately 100 excitatory amino acid analogues as inhibitors of sodium-dependent L-[3H]glutamate transport was conducted in one study, specific inhibitory data for the full range of PCCG isomers were not detailed, with many compounds showing less than 65% inhibition at a concentration of 1 mM. nih.gov

In contrast to the minimal effects on sodium-dependent transport, certain PCCG stereoisomers have been identified as potent inhibitors of the Ca2+/Cl--dependent glutamate transport system. nih.gov Specifically, PCCG-5, PCCG-10, and PCCG-12 have demonstrated potent inhibitory activity on this transport system. nih.gov This highlights a selective interaction of specific stereoisomers of this compound with this particular glutamate transport mechanism.

| Stereoisomer | Sodium-Dependent Glutamate Transport | Calcium/Chloride-Dependent Glutamate Transport |

|---|---|---|

| PCCG-4 | No effect | No effect |

| PCCG-5 | Not specified | Potent inhibitor |

| PCCG-10 | Not specified | Potent inhibitor |

| PCCG-12 | Not specified | Potent inhibitor |

Structure Activity Relationship Sar Studies

Stereochemical Determinants of Biological Activity

The biological profile of 2-(2-carboxy-3-phenylcyclopropyl)glycine is profoundly influenced by its stereochemistry. The presence of multiple chiral centers gives rise to a number of stereoisomers, each exhibiting a unique pharmacological profile. A comprehensive investigation into all sixteen stereoisomers of PCCG has revealed that the spatial arrangement of the substituents on both the cyclopropyl (B3062369) ring and the glycine moiety is a critical determinant of receptor affinity and efficacy. nih.govcapes.gov.br

Impact of Cyclopropyl Ring and Glycine Moiety Stereochemistry

The synthesis and pharmacological evaluation of all sixteen stereoisomers of PCCG have provided a deep understanding of the stereochemical requirements for activity at different glutamate (B1630785) receptors. nih.gov This systematic exploration has demonstrated that subtle changes in the orientation of the carboxyl and phenyl groups on the cyclopropyl ring, as well as the stereochemistry of the glycine side chain, can dramatically alter the compound's interaction with its biological targets. nih.gov

For instance, the (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine isomer, also known as PCCG-4, has been identified as a potent and selective antagonist of group II metabotropic glutamate receptors (mGluRs). nih.gov This particular stereoisomer antagonizes the effects of glutamate on forskolin-stimulated cAMP formation in cells expressing the mGluR2 subtype. nih.gov In contrast, other stereoisomers exhibit varied activities; for example, PCCG-2 and PCCG-3 show activity at kainate receptors, while others interact with the NMDA receptor or glutamate transport systems. nih.gov This highlights the stringent stereochemical control over the pharmacological selectivity of PCCG.

The table below summarizes the activity of selected PCCG stereoisomers at various glutamate receptor subtypes, illustrating the profound impact of stereochemistry on biological function.

| Isomer | Configuration | Primary Activity | Receptor Target |

| PCCG-4 | (2S,1'S,2'S,3'R) | Antagonist | mGluR2 |

| PCCG-2 | (Not specified) | Agonist | Kainate Receptor |

| PCCG-3 | (Not specified) | Agonist | Kainate Receptor |

| PCCG-9 | (Not specified) | Weak Interaction | NMDA Receptor |

| PCCG-11 | (Not specified) | Weak Interaction | NMDA Receptor |

Exploration of Analogues and Derivatives

To further probe the structure-activity relationships of PCCG, a variety of analogues and derivatives have been synthesized and evaluated. These studies have focused on modifications at the C3' position of the cyclopropyl ring and the replacement of the carboxyl group with a phosphono group, leading to the development of novel chemical probes with distinct pharmacological properties.

C3'-Substituted Carboxycyclopropyl Glycines

The introduction of different substituents at the C3' position of the carboxycyclopropyl glycine scaffold has been a fruitful strategy for modulating pharmacological activity. A range of C3'-cis-substituted analogues bearing diverse functional groups have been synthesized and their structure-activity relationships as agonists of group II mGluRs have been investigated. These studies have provided valuable insights into the steric and electronic requirements of the binding pocket for this class of receptors.

Phosphonocyclopropylglycines as Related Chemical Probes

In an effort to explore the role of the acidic group in receptor binding, phosphonocyclopropylglycine analogues of PCCG have been synthesized. The replacement of the carboxyl group with a phosphono group, a known bioisostere, can alter the acidity and conformational properties of the molecule, leading to changes in biological activity. The synthesis and preliminary pharmacological evaluation of the four stereoisomers of (2S)-2-(2'-phosphono-3'-phenylcyclopropyl)glycine have been reported. This work aimed to investigate how this modification affects the interaction with glutamate receptors, potentially leading to new ligands with altered selectivity profiles.

Conformational Analysis of Analogues and Receptor Binding Models

Understanding the conformational preferences of PCCG and its analogues is crucial for elucidating their mechanism of action at the molecular level. Spectroscopic studies and molecular mechanics calculations have been employed to determine the preferred conformations of carboxycyclopropyl glycines in solution. nih.gov These studies have revealed that these molecules often adopt a limited number of low-energy conformations. nih.gov

For carboxycyclopropyl glycines in general, it has been shown that they can exist in different conformational states, often described as "extended," "semi-extended," and "folded." The specific conformation adopted is influenced by the stereochemistry of the molecule and the nature of the substituents. For instance, the crystal structure of cis-2-(2-carboxycyclopropyl)glycine (CCG-III) monohydrate revealed a "semi-extended" conformation in the solid state.

By correlating the preferred conformations of active analogues with their biological activities, researchers can develop pharmacophore models that describe the key structural features required for receptor binding and activation or inhibition. These models provide a three-dimensional representation of the essential interactions between the ligand and the receptor, guiding the design of new and more potent and selective compounds. While specific receptor binding models for the phenyl-substituted cyclopropyl glycine series are still under development, the conformational analysis of related compounds provides a strong foundation for future computational studies aimed at visualizing the precise binding mode of these ligands within the glutamate receptor binding pocket.

Preclinical Functional Studies and Biological Significance

In Vitro Cellular Models

In vitro studies using isolated cells and tissues have been fundamental in characterizing the pharmacological profile and cellular effects of 2-(2-Carboxy-3-phenylcyclopropyl)glycine. These models allow for detailed investigation under controlled experimental conditions.

Studies in Cultured Neurons (e.g., Cortical, Hippocampal)

Research using primary cultures of neurons has provided significant insights into the compound's effects on neuronal health and plasticity. In studies on rat hippocampal neurons, LY341495 has been shown to promote dendritic outgrowth and the expression of synaptic proteins. umich.edu It was also found to attenuate the decrease in dendritic outgrowth and spine density induced by the synthetic glucocorticoid dexamethasone, suggesting a role in protecting against stress-related neuronal changes. umich.edu The mechanism for these effects is linked to the stimulation of AMPA receptor-mTORC1 signaling pathways. umich.edu

Further studies on cultured rat cerebral cortical neurons examined the effects of related 2-(carboxycyclopropyl)glycine (CCG) compounds. One stereoisomer, L-CCG-IV, was found to cause a significant increase in intracellular free Ca2+ concentration and potent neurotoxicity, effects that were blocked by NMDA receptor antagonists. nih.gov This highlights the stereospecificity of action within this class of compounds and the ability of some isomers to interact with ionotropic glutamate (B1630785) receptors in addition to metabotropic ones. nih.gov

Experiments in Recombinant Cell Lines Expressing Specific Receptors (e.g., BHK, HEK 293, CHO cells)

Recombinant cell lines, such as Baby Hamster Kidney (BHK), Human Embryonic Kidney 293 (HEK 293), and Chinese Hamster Ovary (CHO) cells, are instrumental in studying the interaction of compounds with specific receptor subtypes in isolation. nih.govovid.comacs.org These systems have been used to precisely quantify the affinity and efficacy of this compound stereoisomers at cloned human mGlu receptors.

One stereoisomer, designated PCCG-4, was evaluated in BHK cells expressing the mGluR2 subtype. It was shown to antagonize the effects of glutamate on forskolin-stimulated cAMP formation with an IC50 of 8 µM, demonstrating its activity as an mGluR2 antagonist. bham.ac.uk In the same study, this compound was found to be inactive at mGluR1a and acted as a weak agonist at mGluR4a. bham.ac.uk

The potent antagonist LY341495 has been extensively characterized in these systems. In AV12-664 cells expressing human mGlu1a or mGlu5a receptors, LY341495 competitively antagonized PI hydrolysis stimulated by the group I agonist DHPG. researchgate.net These experiments yielded precise affinity constants (Ki) for its activity at group I receptors. researchgate.net The compound's rank order of potency across different mGlu receptor subtypes in these cloned cell line studies (Group II > Group III > Group I) has been shown to be consistent with its effects on native receptors in more complex tissue preparations. doi.org

| Compound | Cell Line | Receptor Subtype | Assay | Affinity Value | Source |

|---|---|---|---|---|---|

| LY341495 | AV12-664 | human mGlu1a | DHPG-stimulated PI hydrolysis | Ki = 7.0 µM | researchgate.net |

| LY341495 | AV12-664 | human mGlu5a | DHPG-stimulated PI hydrolysis | Ki = 7.6 µM | researchgate.net |

| PCCG-4 | BHK | mGluR2 | Glutamate-inhibited cAMP formation | IC50 = 8 µM | bham.ac.uk |

Neuronal Excitability and Synaptic Transmission Modulation

Studies in brain slice preparations, which maintain the local neuronal circuitry, have demonstrated that LY341495 is a powerful modulator of synaptic activity. In neonatal rat spinal cord preparations, LY341495 antagonizes the depression of synaptic transmission mediated by group II and group III mGlu receptor agonists. doi.org

In rat hippocampal slices, LY341495 has been shown to block multiple mGlu receptor-mediated effects. It antagonized the potentiation of NMDA-induced depolarizations and the long-lasting depression of AMPA receptor-mediated synaptic transmission, both of which were induced by the group I agonist DHPG. researchgate.net In the subiculum, LY341495 on its own had no effect on baseline synaptic transmission or frequency facilitation, suggesting that under those specific stimulation conditions, endogenous glutamate did not activate presynaptic mGluRs. uliege.be However, it effectively reversed the depression of synaptic transmission caused by group II agonists in the dentate gyrus. oup.com

Furthermore, in the rat midbrain periaqueductal grey, LY341495 was found to increase the amplitude of evoked inhibitory postsynaptic currents (IPSCs), indicating that it can block an endogenous glutamate-mediated tonic inhibition of GABAergic transmission.

In Vivo Animal Models

In vivo studies in animal models are crucial for understanding the physiological and behavioral consequences of modulating mGlu receptors with this compound.

Effects on Transmitter Release in Specific Brain Regions (e.g., Rat Caudate Nucleus)

The compound's ability to modulate neurotransmitter release has been a key area of investigation, particularly within the striatum (which includes the caudate nucleus and nucleus accumbens), a region critical for motor control and reward. Blockade of mGlu2/3 autoreceptors with LY341495 generally leads to an increase in extracellular glutamate release. umich.edu

Specifically in the striatum, LY341495 has been shown to modulate dopamine transmission. Intrastriatal administration of group II mGlu receptor antagonists leads to an increase in dopamine levels. In rat nucleus accumbens slices, LY341495 by itself had no effect on stimulated dopamine release, but it completely abolished the attenuation of dopamine release caused by NMDA, indicating an interaction between NMDA and group II mGlu receptors in controlling dopamine dynamics. doi.orguliege.be In freely moving rats, LY341495 was also shown to increase extracellular dopamine levels in the nucleus accumbens. Beyond dopamine, microinjections of LY341495 into the nucleus accumbens shell have been suggested to enhance the release of both glutamate and GABA. umich.edu

Investigation in mGluR Knock-out Mice Models

The use of genetically modified mice lacking specific mGlu receptor subtypes (knock-out models) has been invaluable for dissecting the precise targets of LY341495 in vivo. While LY341495 is highly potent at mGluR2 and mGluR3, it can affect other mGluRs at higher concentrations, making knock-out studies essential for confirming its mechanism of action.

A key study investigated the effects of LY341495 on c-Fos expression (a marker of neuronal activation) in mGluR2-KO and mGluR3-KO mice. In most brain regions, the widespread neuronal activation induced by LY341495 was not altered in either KO mouse line. This suggests that some effects of the antagonist may be mediated by other mGluR subtypes, or that mGluR2 and mGluR3 have redundant functions in these areas.

However, region-specific effects were observed. In the central extended amygdala, the activating effect of LY341495 was almost completely absent in mGluR3-KO mice, indicating that its action in this region is mediated by mGluR3. Conversely, in the ventrolateral nucleus of the thalamus, LY341495 produced an enhanced response in mGluR3-KO mice and an attenuated response in mGluR2-KO mice, pointing to a differential and complex role of these two receptors in modulating thalamic activity. Interestingly, the compound's effect on locomotor activity was not dependent on either mGluR2 or mGluR3, as it increased activity dose-dependently regardless of the genotype.

| Brain Region | Effect in Wildtype Mice | Effect in mGluR2-KO Mice | Effect in mGluR3-KO Mice | Inferred Receptor Mediation | Source |

|---|---|---|---|---|---|

| Most Brain Regions (c-Fos) | Increased Neuronal Activation | No Change from Wildtype | No Change from Wildtype | Other mGluRs or Redundant mGluR2/3 Function | |

| Central Extended Amygdala (c-Fos) | Increased Neuronal Activation | No Significant Change | Effect Almost Inactive | Primarily mGluR3 | |

| Ventrolateral Thalamus (c-Fos) | Increased Neuronal Activation | Attenuated Response | Enhanced Response | Complex interaction of mGluR2 and mGluR3 | |

| Locomotor Activity | Increased Activity | Increased Activity (No Change) | Increased Activity (No Change) | Not mediated by mGluR2 or mGluR3 |

Neurobiological Research Applications

The compound this compound, more commonly known in scientific literature as LY341495, serves as a powerful pharmacological tool in neurobiological research. Its high affinity and selectivity as an antagonist for Group II metabotropic glutamate receptors (mGluRs) allow for precise investigation into the roles of these receptors throughout the central nervous system.

Delineating Physiological Roles of Group II mGluRs in the Central Nervous System

This compound has been instrumental in elucidating the diverse physiological functions of Group II mGluRs (mGlu2 and mGlu3). Due to its potent antagonist activity at nanomolar concentrations for these receptors, it allows researchers to inhibit their function selectively and observe the resulting physiological consequences. nih.govneurology.org At higher micromolar concentrations, the compound also blocks Group I and Group III mGluRs, making it a versatile tool for discriminating between the functions of different mGluR groups. neurology.orgnih.gov

Research utilizing this antagonist has significantly advanced the understanding of the roles of Group II mGluRs in modulating synaptic plasticity, a fundamental process for learning and memory. nih.gov Studies in hippocampal slices have shown that by blocking Group II mGluRs, this compound can prevent the inhibition of forskolin-stimulated cAMP formation, a key signaling pathway. nih.gov Its application has been crucial in studying long-term potentiation (LTP) and long-term depression (LTD), demonstrating the integral role of Group II mGluRs in these processes. nih.gov

In the spinal cord, the compound has been used to characterize the specific contributions of mGluR subtypes. By antagonizing agonist-induced responses, research has confirmed a rank order of potency (Group II > Group III > Group I), which aligns with findings from studies on cloned human mGlu receptors. nih.gov Such studies help to clarify which receptor subtypes are responsible for mediating the depression of synaptic transmission in specific neural pathways. nih.gov The dose-dependent effects of this compound are particularly useful, as lower doses can selectively target presynaptic mGlu2 autoreceptors that regulate glutamate release, while higher doses may act on postsynaptic mGlu3 receptors. nih.gov

Table 1: Antagonist Potency of this compound at Human mGluR Subtypes

This table summarizes the inhibitory concentrations (IC50) of the compound at various human metabotropic glutamate receptor subtypes, highlighting its high potency for Group II receptors.

| Receptor Subtype | Group | IC50 |

|---|---|---|

| mGlu2 | II | 21 nM |

| mGlu3 | II | 14 nM |

| mGlu8 | III | 170 nM |

| mGlu7 | III | 990 nM |

| mGlu1a | I | 7.8 µM |

| mGlu5a | I | 8.2 µM |

| mGlu4 | III | 22 µM |

Contribution to Understanding Glial-Neuronal Signaling Mechanisms

The study of this compound has also shed light on the complex communication between neurons and glial cells. While mGlu2 receptors are primarily located on presynaptic neuronal terminals, mGlu3 receptors are expressed on both postsynaptic neurons and glial cells, particularly astrocytes. neurology.orgnih.gov The functional role of mGlu3 receptors on glia has been a subject of intense investigation, and antagonists are key to parsing their specific contributions.

Research has demonstrated that the neuroprotective effects conferred by the activation of Group II mGluRs are not solely a result of neuronal mechanisms. Studies using mixed cultures of cortical cells have found that neuroprotection against excitotoxicity is dependent on the presence of astrocytes. nih.gov This finding points to a critical glial-neuronal signaling pathway. The activation of astrocytic mGlu3 receptors appears to trigger the release of a neuroprotective substance from the astrocytes, which then acts on the surrounding neurons. nih.gov

By using Group II mGluR antagonists, researchers can block this signaling cascade, thereby confirming that the protective effect originates from the activation of glial mGlu3 receptors. This has led to the understanding that astrocytes are not merely supportive cells but are active participants in synaptic function and neuroprotection, releasing signaling molecules in response to glutamate receptor activation. nih.gov This form of glial-neuronal interaction, mediated by astrocytic mGlu3 receptors, represents a significant mechanism for maintaining neuronal health and resilience.

Role in Modulating Neuroprotective Pathways (e.g., requirement for protein synthesis)

A key finding in the study of Group II mGluR-mediated neuroprotection is its dependence on the synthesis of new proteins. nih.gov The application of protein synthesis inhibitors, such as cycloheximide, has been shown to prevent the neuroprotective effects of Group II mGluR agonists against NMDA-induced toxicity in cortical cultures. nih.govnih.gov This indicates that receptor activation initiates a genetic program leading to the production of protective proteins.

The use of antagonists in these experimental paradigms is crucial for confirming the receptor's role in initiating this pathway. Research has shown that the neuroprotective effect of Group II mGluR agonists is blocked when co-applied with an antagonist. nih.gov Furthermore, the protective effect, which can be long-lasting, is prevented by protein synthesis inhibitors administered during the interval after agonist application but before the excitotoxic challenge. nih.gov

This mechanism is directly linked to the glial-neuronal signaling pathway. Studies have identified the astrocyte-derived protein as Transforming Growth Factor-β (TGF-β). nih.govnih.gov Activation of astrocytic mGlu3 receptors stimulates the de novo synthesis and release of TGF-β, which then protects adjacent neurons from excitotoxic death. nih.gov Therefore, this compound and related antagonists are vital tools for demonstrating that this specific neuroprotective pathway is initiated at Group II mGluRs and is dependent upon subsequent protein synthesis within glial cells.

Table 2: Research Findings on Group II mGluR-Mediated Neuroprotection

This table outlines key experimental findings that delineate the mechanism of neuroprotection involving Group II mGluRs, highlighting the roles of glial cells and protein synthesis.

| Experimental Finding | Implication | Key References |

|---|---|---|

| Neuroprotection by Group II mGluR agonists is lost in pure neuronal cultures. | Demonstrates the essential role of non-neuronal cells (astrocytes). | nih.govnih.gov |

| The protein synthesis inhibitor cycloheximide prevents neuroprotection. | Indicates that the protective mechanism requires the synthesis of new proteins. | nih.govnih.govnih.gov |

| Medium from agonist-treated astrocytes is neuroprotective when transferred to neuronal cultures. | Confirms that astrocytes release a protective factor. | nih.govnih.gov |

| The protective effect of the astrocyte-conditioned medium is blocked by TGF-β antibodies. | Identifies the protective factor as Transforming Growth Factor-β (TGF-β). | nih.gov |

Compound Names Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | LY341495 |

| (2S,1′R,2′R,3′R)-2-(2,3-dicarboxycyclopropyl)glycine | DCG-IV |

| (S)-4-Carboxy-3-hydroxyphenylglycine | 4C3HPG |

| (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | L-CCG-I |

| L-2-amino-4-phosphonobutyric acid | L-AP4 |

| (RS)-3,5-Dihydroxyphenylglycine | DHPG |

| Cycloheximide | CHX |

| N-methyl-D-aspartate | NMDA |

| Transforming Growth Factor-β | TGF-β |

| (S)-α-Methyl-4-carboxyphenylglycine | LY367385 (implied context of mGluR ligands) |

| 2-Methyl-6-(phenylethynyl)pyridine | MPEP |

Analytical Methodologies for Research and Characterization

Determination of Enantiomeric Purity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the ability to separate and quantify enantiomers is crucial in the development and analysis of compounds like PCCG.

Chiral Capillary Electrophoresis Techniques

Chiral capillary electrophoresis (CCE) is a powerful technique for the separation of enantiomers with high efficiency and resolution. While specific CCE methods for all 16 stereoisomers of PCCG are not extensively detailed in publicly available literature, the separation of analogous amino acid enantiomers is well-established and provides a framework for a suitable methodology.

A common approach involves the use of a chiral selector added to the background electrolyte. For amino acids and their derivatives, cyclodextrins (CDs) are frequently employed as chiral selectors. The underlying principle of separation lies in the differential interaction between the enantiomers and the chiral selector, leading to different electrophoretic mobilities.

Table 1: Representative Chiral Capillary Electrophoresis Parameters for Amino Acid Enantiomer Separation

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50-70 cm total length |

| Background Electrolyte (BGE) | 25-100 mM phosphate or borate buffer |

| pH | 2.5 - 9.0 (optimized for analyte charge) |

| Chiral Selector | 10-30 mM β-cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin) |

| Voltage | 15-30 kV |

| Temperature | 20-30 °C |

| Detection | UV absorbance at 200-220 nm |

The separation of PCCG enantiomers would likely involve optimizing the type and concentration of the cyclodextrin, the pH of the background electrolyte to ensure appropriate ionization of the carboxylic acid and amino groups, and the applied voltage. The phenyl group on the cyclopropane (B1198618) ring introduces a significant hydrophobic element, which would influence its interaction with the hydrophobic cavity of the cyclodextrin, playing a key role in the chiral recognition and separation mechanism.

Spectroscopic and Chromatographic Characterization in Research Contexts

Spectroscopic and chromatographic methods are indispensable for the structural elucidation and identification of PCCG stereoisomers, particularly within complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the relative and absolute configuration of stereoisomers. In the comprehensive study that reported the synthesis of all 16 stereoisomers of PCCG, NMR spectroscopy was a critical tool for their structural characterization. nih.gov

The distinct spatial arrangement of the protons on the cyclopropane ring and the glycine moiety in each stereoisomer results in unique chemical shifts and coupling constants in the proton (¹H) NMR spectrum. The vicinal coupling constants (³J) between the cyclopropyl (B3062369) protons are particularly informative for determining the cis or trans relationship of the substituents. Furthermore, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, providing definitive evidence for the relative stereochemistry.

For the 16 stereoisomers of PCCG, a detailed analysis of the ¹H and ¹³C NMR spectra would allow for the assignment of each isomer. Key diagnostic signals would include the chemical shifts of the cyclopropyl protons and the α-proton of the glycine moiety.

Table 2: Illustrative ¹H NMR Chemical Shift Ranges for PCCG Stereoisomers

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Key Coupling Constants (Hz) |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | - |

| Glycine α-H | 3.5 - 4.5 | Doublet of doublets | ³Jα,β |

| Cyclopropyl H-1 | 2.0 - 3.0 | Multiplet | ³J₁,₂, ³J₁,₃ |

| Cyclopropyl H-2 | 1.5 - 2.5 | Multiplet | ³J₂,₁, ³J₂,₃ |

| Cyclopropyl H-3 | 2.5 - 3.5 | Multiplet | ³J₃,₁, ³J₃,₂ |

Note: The exact chemical shifts and coupling constants are unique for each of the 16 stereoisomers.

Mass Spectrometry for Compound Identification in Biological Samples

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and identification of compounds in complex biological matrices such as plasma, urine, or tissue homogenates. While specific applications of MS for the detection of PCCG in biological samples are not widely reported, a general methodology can be outlined based on established protocols for amino acid analysis.

For the analysis of PCCG in a biological sample, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach would be the method of choice. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

The initial step would involve sample preparation to extract PCCG from the biological matrix and remove interfering substances. This could be achieved through protein precipitation followed by solid-phase extraction (SPE). The extract would then be injected into an HPLC system, where PCCG and its potential metabolites are separated on a reversed-phase column.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be used to generate the protonated molecular ion [M+H]⁺ of PCCG. In the tandem mass spectrometer, this precursor ion would be selected and fragmented to produce characteristic product ions. The specific transitions from the precursor ion to the product ions would be monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of 2-(2-Carboxy-3-phenylcyclopropyl)glycine

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for retention and separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments resulting from the cleavage of the glycine moiety or cyclopropane ring |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This methodology would allow for the sensitive and specific detection and quantification of this compound in biological samples, which is essential for pharmacokinetic and metabolic studies.

Future Directions and Translational Research Implications Preclinical

Development of Next-Generation mGluR Ligands Based on PCCG Scaffold

The foundational structure of PCCG serves as a critical starting point for the design and synthesis of next-generation mGluR ligands with enhanced potency, selectivity, and pharmacokinetic properties. The core strategy involves the chemical modification of the PCCG molecule to explore structure-activity relationships (SAR).

Key research efforts are focused on modifications at various positions of the PCCG molecule. For instance, the introduction of substituents on the phenyl ring or alterations to the cyclopropyl (B3062369) group can significantly impact receptor affinity and selectivity. The synthesis of novel 3'-substituted carboxycyclopropylglycines has demonstrated that even minor chemical changes can shift the pharmacological profile of the compound from an agonist to an antagonist.

Furthermore, α-methylation of related carboxyphenylglycine derivatives has been shown to convert agonist activity at mGluR2 into antagonist activity. This principle is being applied to the PCCG scaffold to generate potent and selective antagonists. The overarching goal of these synthetic efforts is to develop ligands that can differentiate between mGluR2 and mGluR3 subtypes, which has been a significant challenge. Achieving subtype selectivity is crucial for dissecting the individual physiological roles of these receptors and for developing more targeted therapeutics with fewer off-target effects.

| Compound Modification Strategy | Desired Outcome |

| Phenyl Ring Substitution | Enhanced potency and selectivity |

| Cyclopropyl Group Alteration | Improved pharmacokinetic properties |

| Alpha-Methylation | Conversion from agonist to antagonist |

Investigation of Selective mGluR2/3 Antagonists in Novel Preclinical Disease Models

The therapeutic potential of selective mGluR2/3 antagonists, including those derived from the PCCG scaffold, is being actively investigated in a variety of preclinical models of neurological and psychiatric disorders. The glutamatergic hypothesis of schizophrenia, which posits that disrupted glutamate (B1630785) neurotransmission contributes to the disease's symptoms, provides a strong rationale for exploring mGluR2/3 antagonists in this context. Preclinical studies have shown that mGluR2/3 ligands can modulate behavioral and neurochemical abnormalities in animal models of psychosis. researchgate.net

Beyond schizophrenia, there is growing interest in the role of mGluR2/3 in mood disorders. Preclinical evidence suggests that antagonists of these receptors may possess antidepressant-like properties. Consequently, novel preclinical models of depression and anxiety are being employed to evaluate the efficacy of PCCG-based compounds. These models are designed to mimic specific aspects of human affective disorders, allowing for a more nuanced assessment of a compound's therapeutic potential. The development of compounds with improved central nervous system (CNS) penetration is a key focus, as this is essential for their efficacy in treating brain disorders.

Integration with Advanced Neuroimaging Techniques for Receptor Mapping

The ability to visualize and quantify mGluR2/3 in the living brain is a critical step in understanding their role in disease and in the development of targeted therapies. Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive means to achieve this. The development of PET radioligands based on the PCCG scaffold is a promising area of research.

A key challenge in developing such radioligands is the need for high affinity, selectivity, and the ability to cross the blood-brain barrier. Researchers have successfully synthesized PET tracers based on related carboxycyclopropylglycine structures. For example, a radiolabeled prodrug of a group II mGluR ligand has been shown to penetrate the brain and allow for the visualization of mGluR-rich regions such as the striatum, hippocampus, and cortex. ebi.ac.uk Similar strategies are being applied to develop PCCG-based PET tracers. These tools will be invaluable for preclinical studies aimed at mapping the distribution of mGluR2/3 in different disease states and for assessing the receptor occupancy of novel therapeutic agents in vivo.

| Neuroimaging Technique | Application in PCCG Research |

| Positron Emission Tomography (PET) | In vivo receptor mapping and quantification |

| Autoradiography | Ex vivo analysis of receptor distribution |

Elucidation of Broader Neurophysiological Roles Beyond Glutamatergic Synapses

While the primary role of mGluR2/3 is the modulation of presynaptic glutamate release, emerging evidence suggests that their neurophysiological functions extend beyond the glutamatergic synapse. A significant area of investigation is the role of these receptors in non-synaptic glutamate signaling and their interaction with glial cells.

There is evidence for an extracellular, non-synaptic pool of glutamate that can be released from glial cells and act on extrasynaptic glutamate receptors. nih.gov This form of "volume transmission" suggests that mGluR2/3 may have broader modulatory effects on neural circuits than previously appreciated. Pharmacological blockade of glial glutamate transporters has been shown to enhance NMDA receptor activation, indicating a crucial role for glia in regulating extracellular glutamate levels. nih.gov Understanding how PCCG and its derivatives impact these glial-neuronal interactions is a key area for future research. This could reveal novel mechanisms by which mGluR2/3 antagonists exert their therapeutic effects and may open up new avenues for the treatment of neurological disorders characterized by glial dysfunction.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing stereoisomers of 2-(2-Carboxy-3-phenylcyclopropyl)glycine, and how does enantiomeric purity influence pharmacological outcomes?

- Methodological Answer : The synthesis of all 16 stereoisomers involves an enantiodivergent protocol starting from racemic aldehyde intermediates. Key steps include stereoselective cyclopropanation followed by resolution via chiral chromatography or enzymatic methods to isolate individual enantiomers . Enantiomeric purity must be validated using chiral HPLC or polarimetry, as impurities can lead to off-target receptor interactions. For example, PCCG-4 (35) was synthesized with >98% enantiomeric excess, enabling precise pharmacological profiling .

Q. Which characterization techniques are critical for confirming the structural integrity of cyclopropylglycine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming cyclopropane ring geometry and substituent orientation. X-ray crystallography provides definitive stereochemical assignments, while mass spectrometry (HRMS) verifies molecular weight and purity. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC), referencing enthalpy of combustion data (ΔcH°) from NIST databases for analogous compounds .

Q. How should researchers design binding assays to evaluate glutamate receptor affinity for this compound?

- Methodological Answer : Competitive radioligand binding assays using [³H]-labeled agonists/antagonists (e.g., [³H]LY341495 for mGluR2) are standard. Membranes from transfected cells (e.g., BHK cells expressing mGluR2) are incubated with test compounds, and displacement curves are analyzed to calculate IC₅₀ values. Functional assays (e.g., forskolin-stimulated cAMP inhibition for mGluR2) validate antagonism, as demonstrated for PCCG-4 (IC₅₀ = 8 µM) .

Advanced Research Questions

Q. What experimental approaches can differentiate selective group II mGluR antagonists from pan-receptor modulators?

- Methodological Answer : Cross-screening against all mGluR subtypes (I, II, III) and ionotropic receptors (NMDA, AMPA, KA) is critical. For PCCG-4, selectivity for mGluR2 was confirmed by its inactivity at mGluR1/4 and ionotropic receptors. Use G-protein coupling assays (e.g., measuring Ca²⁺ flux for group I vs. cAMP modulation for group II) to identify receptor-specific effects. Benchmark against selective agonists (e.g., LY354740 for group II) and antagonists (e.g., CPCG) to establish relative potency .

Q. How can researchers resolve contradictions when a compound exhibits agonist activity at one mGluR subtype and antagonist activity at another?

- Methodological Answer : Contradictory results (e.g., PCCG-4 acting as an mGluR2 antagonist but weak mGluR4 agonist) require functional assay triangulation. Perform:

- cAMP modulation assays (group II/III receptors).

- Calcium imaging (group I receptors).

- Glutamate uptake inhibition (transport systems).

Discrepancies may arise from receptor splice variants or assay conditions (e.g., calcium vs. cAMP readouts). Validate findings using knockout cell lines or siRNA silencing .

Q. What strategies optimize the pharmacokinetic profiling of cyclopropylglycine derivatives for CNS penetration?

- Methodological Answer : Assess logP (octanol-water partition coefficient) and polar surface area (PSA) to predict blood-brain barrier (BBB) permeability. In vitro models (e.g., PAMPA-BBB) or in situ perfusion validate CNS uptake. For PCCG-4, carboxylate groups may limit passive diffusion; consider prodrug strategies (esterification) to enhance bioavailability. Microdialysis in rodent brains can measure extracellular concentrations post-systemic administration .

Q. How should researchers address batch-to-batch variability in compound synthesis affecting experimental reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Control cyclopropanation temperature and catalyst loading.

- Use in-process analytics (e.g., FTIR for intermediate tracking).

- Standardize purification protocols (e.g., gradient elution in HPLC).

Document synthetic parameters (e.g., reaction time, solvent ratios) and correlate with pharmacological outcomes via multivariate analysis .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in receptor binding studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report Hill slopes to detect cooperativity. For PCCG-4, the IC₅₀ of 8 µM was derived from triplicate experiments with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) to compare potency across stereoisomers .

Q. How can computational modeling predict the binding mode of this compound to mGluR2?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the mGluR2 crystal structure (PDB ID: 4XAQ). Energy-minimize the ligand-protein complex with molecular dynamics (MD) simulations (e.g., GROMACS). Validate predictions with mutagenesis studies targeting predicted interaction residues (e.g., Arg271, Lys377) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.